molecular formula C6H9BrN2 B2443541 4-Bromo-1-ethyl-2-methyl-1H-imidazole CAS No. 1049117-83-0

4-Bromo-1-ethyl-2-methyl-1H-imidazole

Cat. No.: B2443541
CAS No.: 1049117-83-0
M. Wt: 189.056
InChI Key: BOOGEODKWSZMBI-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-2-methyl-1H-imidazole typically involves the bromination of 1-ethyl-2-methyl-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-ethyl-2-methyl-1H-imidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 1-ethyl-2-methyl-1H-imidazole.

Scientific Research Applications

4-Bromo-1-ethyl-2-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole
  • 4-Bromo-1-ethyl-1H-imidazole
  • 4-Bromo-2-methyl-1H-imidazole

Comparison: 4-Bromo-1-ethyl-2-methyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring The presence of both ethyl and methyl groups, along with the bromine atom, imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

4-bromo-1-ethyl-2-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)8-5(9)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOGEODKWSZMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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